molecular formula C27H27ClN2O6 B607412 FAM amine, 6-isomer CAS No. 2183440-42-6

FAM amine, 6-isomer

Cat. No.: B607412
CAS No.: 2183440-42-6
M. Wt: 510.97
InChI Key: BHBCBUGWIUDCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride is a complex organic compound with a unique spiro structure. This compound is known for its fluorescent properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3,6-dihydroxyphthalic anhydride with resorcinol to form the spiro compound. This intermediate is then reacted with 6-aminohexylamine to introduce the aminohexyl group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs energy and emits fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for detailed visualization and analysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
  • N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride

Uniqueness

N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride is unique due to its spiro structure, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as fluorescence microscopy and diagnostic imaging.

Biological Activity

FAM amine, specifically the 6-isomer of 6-carboxyfluorescein (6-FAM), is a widely utilized fluorescent dye in biological research. Its unique properties make it suitable for various applications, including labeling proteins, oligonucleotides, and other biomolecules. This article explores the biological activity of FAM amine, 6-isomer, focusing on its chemical properties, mechanisms of action, and applications in scientific research.

FAM amine (6-FAM) is characterized by the following chemical attributes:

  • Chemical Formula: C₁₃H₉ClO₄
  • Molecular Weight: 473.4 g/mol
  • Excitation/Emission Wavelengths: λ_ex = 495 nm; λ_em = 519 nm
  • Solubility: Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)
  • Storage Conditions: Should be stored at -20°C and protected from light .

FAM amine, as an amine-reactive dye, primarily interacts with primary and secondary amines through a coupling reaction to form stable amide bonds. This reaction typically occurs under mildly alkaline conditions (pH 8-9.5), which enhances the stability of the resultant conjugates compared to those formed using other reactive dyes like FITC .

Reaction Mechanism

The coupling reaction can be summarized as follows:

Amine+FAMAmide Conjugate\text{Amine}+\text{FAM}\rightarrow \text{Amide Conjugate}

This stability is crucial for applications in biological systems where hydrolysis can lead to loss of signal or functionality.

Biological Applications

FAM amine's fluorescent properties enable its use in various biological assays:

  • Fluorescent Labeling: FAM is extensively used for labeling proteins and nucleic acids in techniques such as fluorescence microscopy, flow cytometry, and quantitative PCR (qPCR) due to its bright fluorescence and stability .
  • Oligonucleotide Labeling: It is particularly advantageous for labeling oligonucleotides, providing a means to track nucleic acid interactions within cells or during biochemical reactions .
  • Immunofluorescence: FAM-conjugated antibodies are used in immunofluorescence assays to visualize protein expression patterns in tissues or cell cultures .

Case Study 1: Oligonucleotide Conjugation

A study investigated the conjugation efficiency of FAM amine with various oligonucleotide sequences. The results indicated that using FAM NHS ester significantly improved conjugation yields compared to traditional methods. The conjugates demonstrated high stability during storage and application in qPCR assays, where they maintained fluorescence intensity over time .

Case Study 2: Protein Labeling

In another research project, FAM was conjugated to antibodies targeting specific cancer markers. The labeled antibodies were used in flow cytometry to analyze cell populations. The study reported enhanced detection sensitivity and specificity due to the robust fluorescence provided by the FAM label .

Comparative Analysis

PropertyFAM Amine (6-Isomer)FITC
StabilityHighModerate
Reaction ConditionsMildly alkalineNeutral
Fluorescent IntensityHighHigh
Application VersatilityBroadLimited

Properties

IUPAC Name

N-(6-aminohexyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBCBUGWIUDCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAM amine, 6-isomer
Reactant of Route 2
Reactant of Route 2
FAM amine, 6-isomer
Reactant of Route 3
FAM amine, 6-isomer
Reactant of Route 4
FAM amine, 6-isomer
Reactant of Route 5
Reactant of Route 5
FAM amine, 6-isomer
Reactant of Route 6
Reactant of Route 6
FAM amine, 6-isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.